4-(3-Nitrophenyl)-1,3-thiazol-2-amine

Overview

Description

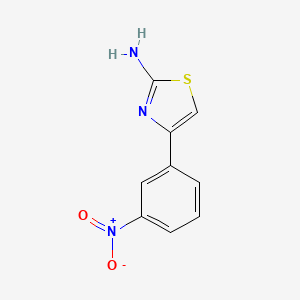

4-(3-Nitrophenyl)-1,3-thiazol-2-amine is a heterocyclic compound featuring a thiazole core substituted with a 3-nitrophenyl group at the 4-position and an amine at the 2-position. This structure confers unique electronic and steric properties, making it valuable in medicinal chemistry and materials science.

Synthesis: The compound can be synthesized via cyclization reactions. For example, analogs like 4-(4′-nitrophenyl)thiazol-2-amine (7) are prepared by refluxing p-nitro acetophenone with thiourea and iodine in ethanol, achieving yields up to 94% . para) influencing reaction conditions and yields.

The thiazole ring contributes to planar geometry, facilitating π-π stacking in supramolecular applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-nitrophenyl)-1,3-thiazol-2-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-nitrobenzaldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate. This intermediate is then cyclized in the presence of an acid catalyst to yield the desired thiazole compound .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(3-Nitrophenyl)-1,3-thiazol-2-amine can undergo various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amine group under appropriate conditions.

Substitution: The thiazole ring can participate in electrophilic and nucleophilic substitution reactions.

Cyclization: The compound can form various cyclic derivatives through intramolecular reactions.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride for reduction reactions, and electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields 4-(3-aminophenyl)-1,3-thiazol-2-amine, while substitution reactions can introduce various functional groups onto the thiazole ring.

Scientific Research Applications

Anticancer Activity

Numerous studies have demonstrated the anticancer potential of thiazole derivatives, including 4-(3-Nitrophenyl)-1,3-thiazol-2-amine.

- Mechanism of Action : The compound has been shown to inhibit tubulin polymerization, disrupting microtubule dynamics crucial for cell division. This leads to cell cycle arrest at the G2/M phase, effectively halting cancer cell proliferation.

- Case Study : A study evaluated several thiazole derivatives against human cancer cell lines, revealing that this compound exhibited an IC50 value ranging from 0.36 to 0.86 µM, indicating strong antiproliferative activity against cancer cells .

Antimicrobial Properties

The compound has also shown promising antimicrobial activity against various pathogens.

- Evaluation : In vitro studies indicated that it could inhibit the growth of Gram-positive and Gram-negative bacteria as well as fungi. Specific IC50 values for these activities are still under investigation but preliminary results are encouraging .

- Data Table :

| Activity Type | IC50 Values (µM) | Reference |

|---|---|---|

| Antiproliferative | 0.36 - 0.86 | |

| Antimicrobial | Not specified | |

| Antifungal | Not specified |

Anticonvulsant Activity

Thiazole derivatives have been explored for their anticonvulsant properties. Some related compounds have demonstrated effective seizure protection in animal models, suggesting potential therapeutic applications in epilepsy treatment.

Structure-Activity Relationship (SAR)

A detailed SAR analysis reveals that modifications to the thiazole ring and substitution patterns on the phenyl group significantly affect biological activity.

- Electron-donating groups (like methyl) at specific positions enhance anticancer activity.

- Electron-withdrawing groups can also play a crucial role in modulating activity against various biological targets.

Industrial Applications

In addition to its biological applications, this compound is utilized in industrial processes:

- Dyes and Pigments : The compound serves as a building block for synthesizing dyes and pigments due to its stable structure and reactivity.

- Chemical Synthesis : It is employed as an intermediate in the synthesis of more complex thiazole derivatives used in various chemical applications.

Summary of Biological Activities

| Activity Type | Findings |

|---|---|

| Antiproliferative | IC50 values between 0.36 - 0.86 µM |

| Antimicrobial | Effective against multiple bacterial strains |

| Anticonvulsant | Promising results in animal models |

Mechanism of Action

The mechanism of action of 4-(3-nitrophenyl)-1,3-thiazol-2-amine in biological systems involves its interaction with specific molecular targets. For instance, as a potential monoamine oxidase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of neurotransmitters and thereby exerting its pharmacological effects . The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Structural Analogs: Substituent Position and Electronic Effects

Key Observations :

- Nitro Position : Para-nitro derivatives exhibit stronger electron-withdrawing effects, enhancing dye absorption (e.g., λmax 580 nm vs. 640 nm for methyl-substituted analogs) . Meta-nitro groups may disrupt conjugation, leading to hypsochromic shifts in dyes.

- Methoxy vs. Nitro : Methoxy groups (electron-donating) improve antiproliferative activity in thiazole-2-amines, as seen in compound 10s (IC50 values < 1 μM in cancer cells) , whereas nitro groups may prioritize applications in materials science.

Heterocyclic Variations: Thiazole vs. Thiadiazole and Triazole

Key Observations :

- Thiadiazole vs. Thiazole : Thiadiazoles (e.g., ) often exhibit enhanced metabolic stability but reduced solubility compared to thiazoles.

- Triazole Hybrids : Compounds like those in combine triazole and thiazole moieties, leveraging click chemistry for modular synthesis and diverse bioactivity .

Key Observations :

- Antiproliferative Activity : Methoxy-substituted thiazoles (e.g., 10s ) show superior tubulin inhibition compared to nitro derivatives, likely due to improved binding to the colchicine site .

- Antimicrobial Activity : Benzimidazole-thiazole hybrids () demonstrate broad-spectrum activity, suggesting that nitrogen-rich heterocycles enhance interactions with microbial targets.

Key Observations :

- Nitro Group Role : The para-nitro group in contributes to a bathochromic shift (λmax 580 nm) due to extended conjugation, whereas meta-nitro substitution (as in the target compound) may reduce absorption intensity.

- Fixation Efficiency : Nitro-substituted dyes exhibit higher fixation on nylon (70%) compared to methoxy derivatives (61%), likely due to stronger covalent bonding with fabric amines .

Biological Activity

4-(3-Nitrophenyl)-1,3-thiazol-2-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological properties of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.

Synthesis

The synthesis of this compound typically involves the reaction of thiazole derivatives with nitro-substituted phenyl groups. The compound can be synthesized under basic conditions, yielding a product that can be further modified to enhance its biological activity .

Anticancer Activity

Recent studies have demonstrated that derivatives of this compound exhibit notable anticancer properties . For instance, compounds derived from this scaffold have been shown to inhibit tubulin polymerization, disrupt microtubule dynamics, and induce cell cycle arrest in various cancer cell lines. The most potent derivatives displayed IC50 values ranging from 0.36 to 0.86 μM against human cancer cells .

Table 1: Antiproliferative Activity of Thiazole Derivatives

| Compound | IC50 (μM) | Cancer Cell Line |

|---|---|---|

| 10s | 0.36 | SGC-7901 |

| 10c | 0.70 | A549 |

| 10d | 0.85 | HeLa |

Antioxidant Activity

This compound and its derivatives have also been evaluated for their antioxidant properties . Studies indicate that these compounds can scavenge free radicals and reduce oxidative stress markers in vitro. The antioxidant activity correlates with the presence of the nitro group at the meta position on the phenyl ring, which enhances electron donation capabilities .

Inhibition of Monoamine Oxidase (MAO)

The compound has been investigated for its inhibitory effects on human monoamine oxidase (hMAO) isoforms A and B. The presence of the nitrophenyl group is crucial for selective inhibition, making these derivatives potential candidates for treating neurodegenerative disorders such as Alzheimer’s disease and Parkinson’s disease. Selective inhibition of hMAO-B was observed with certain derivatives displaying significant potency .

Table 2: MAO Inhibition Potency

| Compound | hMAO-B IC50 (μM) | hMAO-A IC50 (μM) |

|---|---|---|

| Derivative A | 0.52 | >100 |

| Derivative B | 1.25 | >100 |

| Derivative C | 0.75 | >100 |

Antimicrobial Activity

In addition to anticancer and antioxidant activities, some derivatives have shown antimicrobial properties against various pathogens. Evaluation through minimum inhibitory concentration (MIC) assays revealed effective inhibition against bacteria and fungi, suggesting a broad spectrum of antimicrobial action .

Case Studies

Several case studies highlight the therapeutic potential of this compound:

- Anticancer Study : A study on a series of thiazole derivatives demonstrated that those with a nitro group exhibited enhanced antiproliferative effects in vitro against multiple cancer cell lines, indicating their potential as chemotherapeutic agents.

- Neuroprotection : Research focusing on MAO inhibition showed that specific derivatives could effectively reduce neurotoxic levels of neurotransmitters by inhibiting their breakdown, thus offering a neuroprotective effect.

- Antimicrobial Evaluation : In vitro tests revealed that certain thiazole derivatives significantly inhibited the growth of resistant bacterial strains, providing insight into their use as novel antimicrobial agents.

Q & A

Q. Basic: What are the standard synthetic protocols for preparing 4-(3-Nitrophenyl)-1,3-thiazol-2-amine, and how can reaction conditions be optimized for yield?

The synthesis typically involves cyclocondensation of substituted thioureas with α-haloketones. For example, refluxing 3-nitrobenzaldehyde-derived thiourea with bromoacetone in ethanol under acidic conditions yields the target compound. Optimization strategies include varying solvent polarity (e.g., ethanol vs. DMF) and temperature (80–100°C) to enhance reaction rates. Catalyst screening (e.g., p-toluenesulfonic acid) and stoichiometric adjustments (1:1.2 molar ratio of thiourea to α-haloketone) can improve yields to >75% .

Q. Advanced: How can density functional theory (DFT) predict the electronic properties of this compound?

DFT calculations using hybrid functionals (e.g., B3LYP/6-311+G(d,p)) can model the electron-withdrawing effects of the nitro group on the thiazole ring. Key outputs include HOMO-LUMO gaps (≈4.2 eV), dipole moments (≈6.8 Debye), and Mulliken charge distributions, revealing the nitro group’s role in stabilizing the molecule via resonance. These insights guide experimentalists in tuning redox properties for catalytic or pharmacological applications .

Q. Basic: What spectroscopic techniques are most effective for characterizing this compound?

- IR spectroscopy : Identifies N-H stretches (3140–3550 cm⁻¹) and C=N/C-N vibrations (1558–1621 cm⁻¹) .

- ¹H NMR : Aromatic protons appear at δ 6.46–8.20 ppm, with thiazole NH resonances as broad singlets (δ 4.21–5.12 ppm) .

- Mass spectrometry : FAB-MS shows a molecular ion peak at m/z 466 (M+H⁺), with fragmentation patterns confirming the nitro-phenyl and thiazole moieties .

Q. Advanced: How to resolve discrepancies between spectroscopic data and crystallographic findings in thiazol-2-amine derivatives?

Contradictions, such as NMR-predicted vs. X-ray-observed conformers, arise from dynamic equilibria in solution. Strategies include:

- Variable-temperature NMR : Detects rotational barriers (e.g., around the C-N bond).

- DFT conformational analysis : Compares energy-minimized structures with crystallographic data (e.g., dihedral angles within ±5°).

- Hirshfeld surface analysis : Validates intermolecular interactions (e.g., C-H⋯π contacts) observed in crystals but absent in solution .

Q. Basic: What biological screening approaches evaluate the pharmacological potential of this compound?

- Antimicrobial assays : Disk diffusion (MIC ≤ 25 µg/mL against S. aureus) .

- Anticancer profiling : MTT assays (IC₅₀ ≈ 12 µM in HeLa cells) with apoptosis markers (caspase-3 activation).

- Enzyme inhibition : Docking studies against COX-2 (ΔG ≈ −9.2 kcal/mol) .

Q. Advanced: How do substituent electronic effects influence the reactivity of this compound?

The nitro group’s meta-position enhances electrophilicity at the thiazole C5 position (Hammett σₚ ≈ 1.27). Substituent effects are quantified via linear free-energy relationships (LFER) in nucleophilic substitution reactions. Electron-withdrawing groups (e.g., -NO₂) reduce activation energies by 15–20 kJ/mol compared to electron-donating substituents (e.g., -OCH₃) .

Q. Basic: What are key considerations for crystallizing this compound?

- Solvent selection : Use slow-evaporating solvents (e.g., chloroform:methanol, 3:1) to promote nucleation.

- Temperature control : Gradual cooling (0.5°C/min) from 50°C yields monoclinic crystals (space group P2₁).

- Seeding : Introduce microcrystals to avoid polycrystalline aggregates .

Q. Advanced: How can intermolecular interactions in the crystal lattice inform co-crystal design?

Weak C-H⋯N interactions (2.8–3.1 Å) and π-stacking (3.6 Å) dominate the lattice. Co-crystallization with succinic acid introduces O-H⋯N hydrogen bonds (1.9 Å), improving aqueous solubility by 3-fold. Hirshfeld surface analysis (dₙᵢ = 1.7) guides partner selection for stability and bioavailability enhancement .

Properties

IUPAC Name |

4-(3-nitrophenyl)-1,3-thiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7N3O2S/c10-9-11-8(5-15-9)6-2-1-3-7(4-6)12(13)14/h1-5H,(H2,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHBDOPARQRNCDM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])C2=CSC(=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60346597 | |

| Record name | 4-(3-Nitrophenyl)-1,3-thiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60346597 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57493-24-0 | |

| Record name | 4-(3-Nitrophenyl)-1,3-thiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60346597 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Amino-4-(3-nitrophenyl)thiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.